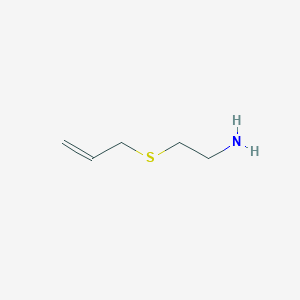

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, also known as 2-(allylsulfanyl)ethanamine hydrochloride, is a chemical compound with the CAS Number: 1221726-24-4 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of this compound is C5H11NS . The InChI code is 1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H . This indicates that the molecule consists of a two-carbon ethanamine group attached to a sulfur atom, which is further connected to a prop-2-en-1-yl group.Applications De Recherche Scientifique

Novel Synthesis Methods

A study by Merkul and Müller (2006) introduces a novel consecutive three-component synthesis of oxazoles starting from propargyl amine, showcasing an innovative method in organic chemistry that leverages 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine for the synthesis of complex heterocyclic compounds. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its potential in creating pharmacologically relevant structures (Merkul & Müller, 2006).

Corrosion Inhibition Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including this compound, to predict their corrosion inhibition performances on iron. This research demonstrates the compound's potential in developing new materials for protecting metals against corrosion, a critical aspect in extending the life of infrastructure and machinery (Kaya et al., 2016).

Material Science and Polymer Research

In the field of material science and polymer research, Ferruti et al. (2000) explored the use of poly(amido-amine)s carrying functional groups derived from this compound. Their study focused on the correlation between physicochemical and biological properties of these polymers, showing their potential as endosomolytic agents. This research opens new avenues for developing biomedical materials with enhanced cellular interaction properties (Ferruti et al., 2000).

Catalysis and Organic Transformations

Anjanappa et al. (2008) highlighted the application of 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of this compound, in the palladium-catalyzed amination of aryl halides. This study underscores the compound's relevance in facilitating the synthesis of anilines and related functional groups, crucial intermediates in pharmaceutical manufacturing (Anjanappa et al., 2008).

Hydrogen Transfer Reactions

Alonso, Riente, and Yus (2011) discussed the use of nickel nanoparticles in hydrogen transfer reactions, where this compound could serve as a potential substrate. Their findings reveal the compound's utility in environmentally friendly reduction reactions, presenting a safer alternative to traditional reduction methods involving hazardous materials (Alonso, Riente, & Yus, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-prop-2-enylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBFUNZJZFKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)